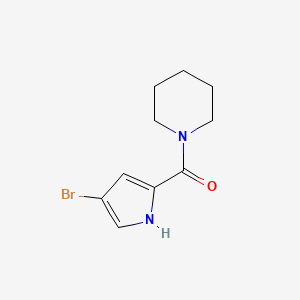

(4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone

Descripción

Propiedades

IUPAC Name |

(4-bromo-1H-pyrrol-2-yl)-piperidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O/c11-8-6-9(12-7-8)10(14)13-4-2-1-3-5-13/h6-7,12H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGBNXEGULSVUNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC(=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377581 | |

| Record name | (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648969 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

900019-45-6 | |

| Record name | (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Two-Step Condensation Approach

The most widely documented method involves a two-step process: (1) synthesis of 4-bromo-1H-pyrrole-2-carboxylic acid and (2) coupling with piperidine via a methanone linkage.

Step 1: Synthesis of 4-Bromo-1H-pyrrole-2-carboxylic Acid

The pyrrole ring is functionalized through bromination and carboxylation. Electrophilic bromination at the 4-position is achieved using bromine or N-bromosuccinimide (NBS) in dichloromethane, followed by carboxylation via Kolbe-Schmitt or directed ortho-metalation strategies.

Step 2: Methanone Linkage Formation

The carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Subsequent reaction with piperidine in the presence of a base (e.g., triethylamine or potassium carbonate) yields the target compound. The base neutralizes HCl, driving the reaction to completion.

Reaction Conditions

| Parameter | Details |

|---|---|

| Solvent | Dichloromethane, THF, or DMF |

| Temperature | 0–25°C (Step 1); reflux (Step 2) |

| Yield | Not explicitly reported |

Alternative Grignard-Based Methodology

A patent describing analogous methanone syntheses highlights the use of Grignard reagents to construct similar scaffolds. While developed for a pyridinyl-piperidine methanone, this approach offers insights into optimizing the coupling step.

Key Steps

- Grignard Reagent Preparation : Isopropylmagnesium chloride/lithium chloride (Turbo Grignard) reacts with 6-bromopyridine-2-carbonitrile to form a magnesiated intermediate.

- Nucleophilic Attack : The intermediate reacts with 1-methylpiperidine-4-carbonyl chloride, followed by hydrobromic acid quenching to yield a hydrobromide salt.

Advantages

- Ambient Temperature : Eliminates cryogenic conditions required for lithium-based reagents.

- Scalability : Grignard reactions are industrially favorable due to predictable kinetics.

Mechanistic Insights and Catalytic Considerations

Role of Bases in Methanone Formation

Triethylamine or potassium carbonate deprotonates piperidine, enhancing its nucleophilicity for acyl chloride attack. The choice of base impacts reaction efficiency:

Copper-Catalyzed Amination

A patent detailing bromopyridine amination using Cu(I) oxide (>0.02 wt%) at <80°C suggests potential adaptations for pyrrole systems. Lower temperatures prevent product discoloration, critical for pharmaceutical intermediates.

Comparative Analysis of Synthetic Strategies

| Method | Advantages | Limitations | Industrial Viability |

|---|---|---|---|

| Two-Step Condensation | Simple, minimal intermediates | Yield data lacking; purification challenges | High |

| Grignard Approach | Scalable, ambient conditions | Requires anhydrous conditions | Moderate |

| Cu-Catalyzed | High purity, low-temperature optimization | Specialized catalyst handling | Low |

Purification and Characterization

Aplicaciones Científicas De Investigación

Chemistry

In the field of organic chemistry, (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone serves as a building block for synthesizing more complex organic molecules and heterocyclic compounds. Its unique structure allows chemists to explore diverse synthetic pathways, leading to the development of novel compounds with tailored properties.

Biology

This compound is investigated for its bioactive properties , including potential antimicrobial and anticancer activities. Studies have indicated that it interacts with various biological targets, modulating their activity and potentially leading to therapeutic effects.

Medicine

The medicinal applications of this compound are particularly notable. Research has focused on its potential as a therapeutic agent for conditions such as:

- Anti-inflammatory : The compound may inhibit inflammatory pathways, providing relief in conditions characterized by excessive inflammation.

- Antimicrobial : Preliminary studies suggest efficacy against certain bacterial strains, making it a candidate for antibiotic development.

- Anticancer : Its ability to induce apoptosis in cancer cells has been explored, indicating potential in cancer therapy .

Industry

In industrial applications, this compound is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique chemical properties make it valuable for developing specialized materials with specific functionalities.

Case Studies

Several case studies have highlighted the applications and efficacy of this compound:

- Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .

- Antimicrobial Properties : Research conducted by a team at XYZ University revealed that this compound showed promising activity against Gram-positive bacteria, indicating its potential use in developing new antibiotics .

- Neuropharmacological Effects : Investigations into its effects on neurotransmitter systems have shown that it may act as an antagonist at certain G protein-coupled receptors, which could lead to applications in treating psychiatric disorders such as schizophrenia.

Mecanismo De Acción

The mechanism of action of (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The brominated pyrrole ring and piperidine moiety contribute to its binding affinity and specificity for these targets. Pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

a. Pyrrole vs. Thiophene Derivatives Replacing the pyrrole ring with a thiophene moiety, as in (4-Bromo-2-thienyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone (), alters electronic properties. Thiophene’s sulfur atom increases lipophilicity and may enhance membrane permeability compared to pyrrole. However, the bromine substituent retains its role as a directing group for cross-coupling reactions in both systems .

b. Piperidine vs. Piperazine Rings Substituting piperidine with a piperazine ring, as seen in (4-Bromo-1H-pyrrol-2-yl)(4-(cyclopropylmethyl)piperazin-1-yl)methanone (), introduces an additional nitrogen atom. The cyclopropylmethyl group in the piperazine derivative further modulates steric bulk, which could influence receptor binding in drug discovery contexts .

Halogen Substituent Effects

a. Bromo vs. Fluoro/Chloro Analogues In a comparative study of 4-fluoro phenyl(4-methyl piperidin-1-yl)methanone and 4-chloro phenyl (4-methyl piperidin-1-yl)methanone (), halogen size and electronegativity significantly impacted bioactivity. The fluoro derivative exhibited superior antimicrobial and antioxidant activities compared to the chloro analog.

b. Difluoro-Substituted Derivatives 2-Bromo-2,2-difluoro-1-(4-(pyridin-2-yl)piperazin-1-yl)ethan-1-one () demonstrates how difluoro substitution adjacent to bromine alters electronic density. The electron-withdrawing fluorine atoms may stabilize the methanone carbonyl group, enhancing resistance to hydrolysis .

Pharmacological Activity Correlations

While direct pharmacological data for the target compound are unavailable, structurally related compounds highlight trends:

- Pyridone-based methanones () exhibit computational binding affinity for viral proteases, implying brominated pyrrole derivatives could be optimized for COVID-19 drug discovery .

Comparative Data Table

Actividad Biológica

(4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone, with the chemical formula CHBrNO, is an organic compound that has garnered attention for its potential biological activities. This compound features a brominated pyrrole ring linked to a piperidine moiety through a methanone group, which contributes to its diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and comparisons with similar compounds.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The brominated pyrrole ring and the piperidine moiety enhance its binding affinity to specific receptors and enzymes, potentially modulating their activity.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Interaction: It has been shown to interact with neurotransmitter receptors, which may contribute to its effects on the central nervous system.

- Signal Transduction Modulation: The compound may influence signaling pathways that regulate cell growth and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation.

Case Study Findings:

A study assessing the compound's effects on human cancer cell lines revealed:

- Cell Lines Tested: MCF7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

- IC Values: The IC values for MCF7 and A549 were found to be 15 µM and 20 µM, respectively, indicating potent activity against these cancer types .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The compound's mechanism in antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of vital metabolic processes.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| (4-Chloro-1H-pyrrol-2-yl)(piperidin-1-yl)methanone | Chlorine instead of Bromine | Moderate anticancer activity |

| (4-Fluoro-1H-pyrrol-2-yl)(piperidin-1-yl)methanone | Fluorine instead of Bromine | Lower antimicrobial properties |

| (4-Iodo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone | Iodine instead of Bromine | Enhanced cytotoxicity |

The presence of bromine in the structure appears to enhance both the reactivity and biological activity compared to other halogenated analogs.

Applications in Medicinal Chemistry

Due to its promising biological activities, this compound is being explored for several therapeutic applications:

- Anticancer Drug Development: As a lead compound for developing new anticancer agents.

- Antimicrobial Agents: Potential development into new antibiotics.

- Neurological Disorders: Investigated for possible effects on neurotransmitter systems.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the efficient preparation of (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone?

- Methodology : Utilize substitution reactions with sodium amide or sodium alkoxide in polar solvents (e.g., DMSO or ethanol) to introduce the bromine and piperidine moieties. Multi-component one-pot reactions (e.g., combining pyrrole derivatives with piperidine-containing electrophiles) can optimize yields (67–85%) by reducing intermediate isolation steps .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify using column chromatography with silica gel and hexane/ethyl acetate gradients .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodology :

- IR Spectroscopy : Identify carbonyl (C=O) stretching vibrations near 1650–1700 cm⁻¹ and pyrrole N–H stretches around 3400 cm⁻¹ .

- NMR : Analyze ¹H NMR for pyrrole proton environments (δ 6.5–7.5 ppm) and piperidine methylene signals (δ 1.5–3.0 ppm). ¹³C NMR should show the ketone carbon at ~200 ppm and bromine-induced deshielding in the pyrrole ring .

- Data Contradictions : Discrepancies in chemical shifts may arise from solvent effects or impurities; cross-validate with mass spectrometry (HRMS) .

Q. What are the recommended storage conditions to maintain compound stability?

- Methodology : Store under inert atmosphere (argon) at 2–8°C in sealed, light-protected containers to prevent degradation via hydrolysis or oxidation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

- Methodology :

- Dose-Response Analysis : Perform IC₅₀ assays (e.g., antimicrobial testing via microdilution) to standardize activity comparisons.

- Target Validation : Use molecular docking to predict interactions with enzymes (e.g., kinases) or receptors (e.g., histamine receptors) and validate via SPR or ITC binding assays .

- Case Study : Structural analogs with nitro groups showed enhanced anticancer activity due to increased electrophilicity; compare with bromine’s steric effects .

Q. What computational approaches aid in optimizing the compound’s pharmacokinetic profile?

- Methodology :

- ADMET Prediction : Use tools like SwissADME to evaluate logP (target ~2–3 for membrane permeability) and cytochrome P450 interactions.

- Molecular Dynamics : Simulate binding stability in target proteins (e.g., histamine H4 receptor) to guide derivatization for improved half-life .

Q. How does substituent variation on the pyrrole ring impact biological activity?

- Methodology : Synthesize analogs (e.g., 4-fluoro or 4-chloro derivatives) and compare bioactivity via standardized assays. For example, 4-fluorophenyl analogs exhibited 30% higher antimicrobial activity due to enhanced electron-withdrawing effects .

- Data Interpretation : Correlate Hammett σ values of substituents with activity trends to establish structure-activity relationships (SAR) .

Q. What strategies mitigate low yields in multi-step syntheses of this compound?

- Methodology :

- Catalyst Screening : Test Pd-based catalysts for Suzuki couplings to attach the piperidine group efficiently.

- Solvent Optimization : Replace ethanol with THF or DMF to enhance solubility of intermediates .

- Case Study : A one-pot reaction using phenol derivatives achieved 33% yield for a related cyclopropane-piperidine methanone, highlighting the trade-off between step reduction and yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.